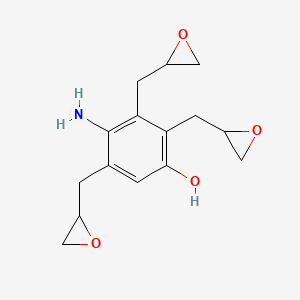
2,3,5-Triglycidyl-4-aminophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Triglycidyl-4-aminophenol, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.31 g/mol
- IUPAC Name : 4-amino-2,3,5-tris(oxiran-2-ylmethyl)phenol
- Synonyms : TGPAP, triglycidyl-p-aminophenol
The compound features three epoxy groups, which enhance its reactivity and make it suitable for various applications in polymer science and materials engineering.
Polymer Chemistry
Curing Agent in Epoxy Resins
2,3,5-Triglycidyl-4-aminophenol is primarily utilized as a curing agent for epoxy resins. Its trifunctional nature allows it to cross-link with other resin components effectively, leading to enhanced mechanical properties and thermal stability of the final product.
Case Study: Curing Process Analysis
A study published in the Journal of Applied Polymer Science examined the curing process of epoxy resins using this compound as a hardener along with 4,4′-diaminodiphenylsulfone. The results indicated that the incorporation of this compound significantly improved the thermal and mechanical properties of the cured resin compared to conventional curing agents .
Biomedical Applications
Potential Use in Drug Delivery Systems
Research has indicated that this compound can be integrated into drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.
Example: Hydrogel Formation
In vitro studies have demonstrated that hydrogels formed from this compound exhibit favorable characteristics for drug delivery applications. The hydrogels can maintain their structure while allowing for the gradual release of drugs over time, making them ideal for sustained therapeutic effects.
Environmental Science
Chemical Exposure Studies
The compound has been implicated in studies related to chemical exposure and its effects on human health. Specifically, research has explored its role as a potential trigger for autoimmune responses such as vitiligo.
Case Study: Vitiligo Triggering Chemical
A notable case report documented an instance of contact vitiligo following exposure to this compound in an aircraft industry worker. The strong patch test reaction suggested a significant association between the chemical and the onset of skin conditions . This highlights the need for careful handling and assessment of this compound in occupational settings.
Industrial Applications
Use in Photographic Processing
The compound is also utilized in photographic processing as a developing agent due to its ability to reduce silver halides to metallic silver. This application remains relevant in both traditional film photography and certain industrial imaging processes.
Data Tables
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
4-amino-2,3,5-tris(oxiran-2-ylmethyl)phenol |
InChI |
InChI=1S/C15H19NO4/c16-15-8(1-9-5-18-9)2-14(17)12(3-10-6-19-10)13(15)4-11-7-20-11/h2,9-11,17H,1,3-7,16H2 |
InChI-Schlüssel |
CXXSQMDHHYTRKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC2=CC(=C(C(=C2N)CC3CO3)CC4CO4)O |
Synonyme |
TGPAP triglycidyl-p-aminophenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















